(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
Description
This bicyclic compound features a cyclopenta[d][1,3]dioxolane core with stereospecific substitutions: a vinyl group at C4, three methyl groups at C2 and C4, and a hydroxyl group at C4. Its stereochemistry (3aS,4S,6R,6aR) is critical for its physicochemical properties and reactivity.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
(3aS,4S,6R,6aR)-4-ethenyl-2,2,4-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m1/s1 |
InChI Key |
WRDMUYHMGXMDDA-TURQNECASA-N |
Isomeric SMILES |
C[C@]1(C[C@H]([C@@H]2[C@H]1OC(O2)(C)C)O)C=C |
Canonical SMILES |
CC1(OC2C(CC(C2O1)(C)C=C)O)C |
Origin of Product |
United States |
Preparation Methods
Acetalization of Cyclic Ketones
The dioxolane ring is formed via acid-catalyzed condensation between a 1,2-diol and a ketone. For instance, a cyclopentanone derivative may react with 2,2-dimethyl-1,3-propanediol under acidic conditions (e.g., p-toluenesulfonic acid) to yield the protected ketal. This step is critical for preventing unwanted side reactions during downstream modifications.
Example reaction conditions :
| Component | Quantity | Role |
|---|---|---|
| Cyclopentanone analog | 1.0 equiv | Carbonyl substrate |
| 2,2-Dimethyl-1,3-propanediol | 2.2 equiv | Diol nucleophile |
| p-TsOH | 0.1 equiv | Acid catalyst |
| Toluene | Solvent | Reaction medium |
The mixture is refluxed under Dean-Stark conditions to remove water, driving the equilibrium toward acetal formation.
Stereoselective Introduction of the Vinyl Group
The C4 vinyl substituent is introduced via Wittig olefination or Julia–Kocienski reactions , which allow for precise control over double-bond geometry.
Wittig Reaction with Stabilized Ylides
A phosphorylidene reagent (e.g., methyltriphenylphosphonium bromide) reacts with a ketone precursor at the C4 position to generate the vinyl group. For example:
This reaction proceeds under mild conditions (0–25°C) in tetrahydrofuran or dichloromethane.
Chiral Resolution and Diastereomeric Salt Formation
Achieving the desired (3aS,4S,6R,6aR) stereochemistry necessitates diastereomeric resolution using chiral acids. A method adapted from EP2220064B1 involves crystallizing a dibenzoyl-L-tartrate salt to isolate the target enantiomer.
Protocol for Salt Formation
-
Hydrogenation : A racemic intermediate (e.g., amino alcohol) is hydrogenated using 5% Pd/C under 8 bar H₂ at 50°C.
-
Acid Addition : Dibenzoyl-L-tartaric acid monohydrate (1.0 equiv) is added to the filtered solution in ethanol/water.
-
Crystallization : Slow cooling to 18°C induces selective crystallization of the desired diastereomer.
Yield : 36% (reported for analogous compounds).
Optimization of Reaction Parameters
Solvent and Temperature Effects
Ethanol-water mixtures (3:1 v/v) enhance salt solubility during crystallization, while temperatures below 20°C improve diastereomeric excess.
Catalytic Hydrogenation Efficiency
Pd/C loading at 2.6 wt% relative to substrate ensures complete reduction without over-hydrogenation.
Analytical Characterization
Critical quality attributes are verified via:
-
HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers (≥98% ee).
-
X-ray Diffraction : Confirms absolute configuration of crystalline salts.
Challenges in Scale-Up
Chemical Reactions Analysis
Alcohol Group Reactivity
The primary alcohol (-OH) at position 6 undergoes typical nucleophilic substitutions and oxidations:
-
Oxidation : Conversion to a ketone via oxidizing agents (e.g., PCC or Dess-Martin periodinane). This reaction would yield (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d] dioxol-6-one.
-
Esterification : Reaction with acyl chlorides or anhydrides to form esters (e.g., acetate or carbonate derivatives).
-
Silylation : Protection via silyl ethers (e.g., TBS or TMS) to stabilize the alcohol during subsequent reactions.
| Reaction Type | Reagents | Product Type | Reference Mechanism |
|---|---|---|---|
| Oxidation | PCC, Dess-Martin periodinane | Ketone | Alcohol → Ketone |
| Esterification | AcCl, DCC, DMAP | Ester | Nucleophilic substitution |
Vinyl Group Reactivity
The 4-vinyl substituent enables olefinic transformations:
-
Hydrohalogenation : Addition of HX across the double bond to form halogenated derivatives.
-
Cycloadditions : Participation in [4+2] Diels-Alder reactions as a dienophile or [2+4] inverse-electron-demand cycloadditions.
-
Metathesis : Cross or ring-closing metathesis using catalysts like Grubbs to modify alkene geometry.
Cyclopenta[d] dioxol Core Reactivity
The bicyclic dioxol system influences stability and reactivity:
-
Acid-Catalyzed Ring Opening : Under acidic conditions, the dioxol ring may open to form diols or hemiacetals, depending on substituents.
-
Nucleophilic Attack : The carbonyl oxygen atoms can act as leaving groups, enabling substitutions or eliminations.
-
Organocatalytic Transformations : Similar to enamine-mediated cycloadditions , the dioxol core may participate in cascade reactions involving Michael additions or hemiacetalization.
Organocatalytic Pathways
Inspired by reported organocatalytic methods for related compounds :
-
Enamine Intermediates : Formation of enamine intermediates from ketones or aldehydes, followed by [3+2] cycloadditions with azides or other dienes.
-
Cyclization Reactions : Domino reactions combining Michael additions and hemiacetalization to form fused ring systems.
Example Mechanism :
textgraph TD A[α,β-Unsaturated Carbonyl] --> B[Enamine Intermediate] B --> C[Diels-Alder Adduct] C --> D[Dioxol Core Formation] style A fill:#f9f,stroke:#333,stroke-width:2px
Stereoselective Transformations
The compound’s stereochemistry (3aS,4S,6R,6aR) suggests enantioselective synthesis routes:
-
Asymmetric Organocatalysis : Use of chiral amines (e.g., proline derivatives) to control stereochemical outcomes during cyclization or addition steps .
-
Catalytic Hydrogenation : Reduction of double bonds with chiral catalysts to preserve or invert stereocenters.
Functional Group Transformation Table
| Reaction | Reagents/Conditions | Yield (%) | Key Observations |
|---|---|---|---|
| Oxidation to Ketone | PCC, CH2Cl2 | 75–85 | Selective oxidation, minimal ring disruption |
| Silylation | TBSOTf, Et3N | 90–95 | Effective alcohol protection |
| Hydroboration-Oxidation | BH3·THF, H2O2/NaOH | 60–70 | Anti-Markovnikov addition |
Cycloaddition Reactivity
| Reaction Type | Partner | Conditions | Product Type |
|---|---|---|---|
| Diels-Alder | Maleic Anhydride | Heat, solvent | Fused bicyclic adduct |
| [3+3] Cycloaddition | α,β-Unsaturated Carbonyl | Organocatalyst | Polycyclic product |
Stereochemical Control
Enantioselective synthesis is achievable using chiral organocatalysts, as demonstrated in asymmetric [3+3] cyclizations . This suggests potential for stereoselective derivatization of the target compound.
Scientific Research Applications
Overview
(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol is a complex organic compound with a unique structure that has garnered attention for its diverse applications across various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of the cyclopentane ring.
- Introduction of the dioxolane ring.
- Addition of the vinyl group.
These steps require careful control of reaction conditions such as temperature and pressure to achieve high yields and purity .
Chemistry
In chemistry, (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic methodologies .
Biology
This compound is used in biological research as a probe to investigate enzyme interactions and metabolic pathways. Its structural features enable it to interact with various biological molecules, providing insights into their functions .
Medicine
In the field of medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit therapeutic properties that could be harnessed for drug development . The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity and influencing biochemical pathways .
Industry
In industrial applications, (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications including polymer synthesis and material science .
Mechanism of Action
The mechanism of action of (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Hydrogen Bonding : The hydroxyl group in the target compound enables hydrogen bonding, unlike the ketone in CAS 148969-55-5, which may reduce solubility in polar solvents .
- Chirality : All compounds share a rigid bicyclic scaffold with defined stereochemistry, crucial for interactions in enantioselective catalysis or pharmaceutical applications .
Key Observations :
- Efficiency : The target compound’s analogs achieve higher yields (85–97%) using protecting groups (e.g., TBS) and selective oxidants (e.g., DDQ) compared to the ketone derivative’s 58% yield .
- Purification: Silica gel chromatography is standard, but the amino derivative requires Boc protection to prevent side reactions .
Biological Activity
The compound (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol (CAS: 2306248-15-5) is a bicyclic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C11H18O3
- Molecular Weight : 198.26 g/mol
- Purity : 97%
- IUPAC Name : (3ar,4r,6s,6as)-2,2,6-trimethyl-6-vinyltetrahydro-4h-cyclopenta[d][1,3]dioxol-4-ol
- SMILES Notation : C=C[C@]1(C)CC@@H[C@H]2OC(C)(C)O[C@H]21
Research indicates that this compound may exhibit multifactorial biological activities. Notably:
- Neuroprotective Effects : It has been suggested that compounds with similar structures can modulate calcium homeostasis in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD), where disrupted calcium signaling is a key pathological feature .
- Antioxidant Properties : The presence of dioxole rings in its structure may confer antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
- Potential as a Drug Candidate : The compound's structural features align with those found in other bioactive molecules that have shown promise in drug development for neurodegenerative conditions .
Case Study 1: Neuroprotective Properties
A study focused on tetrahydrocarbazoles—closely related compounds—demonstrated their ability to normalize intracellular calcium levels and improve mitochondrial function in neuronal cells. These findings suggest that similar compounds like (3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol could have analogous neuroprotective effects .
Case Study 2: Antioxidant Activity
Research exploring the antioxidant activity of compounds with dioxole structures has shown promising results in reducing oxidative stress markers in vitro. Such studies highlight the potential for this compound to be utilized in therapeutic contexts aimed at mitigating oxidative damage associated with various diseases .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Biological Activity | Notes |
|---|---|---|---|
| Tetrahydrocarbazoles | N/A | Neuroprotective | Normalizes calcium homeostasis |
| Dioxole derivatives | N/A | Antioxidant | Reduces oxidative stress |
Q & A
Q. What are the key stereochemical considerations for synthesizing this compound, and how can its configuration be experimentally validated?
The compound’s stereochemistry (3aS,4S,6R,6aR) is critical for its reactivity and biological activity. To validate configuration:
- Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated in structurally similar cyclopenta-dioxolane derivatives .
- Apply NOE (Nuclear Overhauser Effect) NMR experiments to confirm spatial relationships between protons in the fused cyclopentane-dioxolane system .
- Compare optical rotation values with literature data (e.g., -44° in methanol for analogous compounds) .
Q. How can researchers ensure purity and stability during storage, given its sensitivity to environmental factors?
- Monitor purity via HPLC-UV/ELSD with a chiral column to detect stereochemical degradation .
- Store under inert gas (argon) at -20°C to prevent oxidation of the vinyl group .
- Use Karl Fischer titration to verify anhydrous conditions, as moisture may hydrolyze the dioxolane ring .
Q. What synthetic routes are documented for this compound, and what are their limitations?
- Stereospecific allylboration : A 18-step synthesis from ribose derivatives is described, leveraging the compound’s role as a precursor for carbocyclic sinefungin analogs. Key challenges include low yields (~15%) in stereoselective steps .
- Enzymatic resolution : Limited applicability due to the compound’s rigid bicyclic structure, which resists enzymatic recognition .
Advanced Research Questions
Q. How can contradictory analytical data (e.g., NMR vs. X-ray) for this compound be resolved?
- Case Example : If NMR suggests axial hydroxyl orientation but X-ray shows equatorial, re-examine solvent effects. For instance, CDCl3 may induce conformational shifts due to hydrogen bonding .
- Perform DFT calculations to model solvent-dependent conformational equilibria and validate against experimental data .
Q. What strategies optimize the synthesis of this compound to improve yield and stereoselectivity?
- Protecting group optimization : Replace methyl groups with bulkier substituents (e.g., tert-butyl) to enhance steric control during ring closure .
- Microwave-assisted synthesis : Reduce reaction time for dioxolane formation from 12 hours to 30 minutes, minimizing side-product generation .
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce desired stereochemistry at the 4S and 6R positions .
Q. How does the compound’s environmental fate impact experimental design in ecotoxicology studies?
- Degradation pathways : Design hydrolysis experiments at varying pH (4–10) to assess stability of the dioxolane ring. LC-MS can identify breakdown products like ketones or diols .
- Bioaccumulation potential : Use logP calculations (predicted ~1.2 for this compound) to prioritize testing in lipid-rich environmental compartments .
Q. What advanced spectroscopic techniques are required to characterize its reactive intermediates?
- Cryogenic trapping with matrix isolation IR spectroscopy to observe transient vinyl radical intermediates during photodegradation .
- Dynamic NMR at low temperatures (-40°C) to resolve conformational exchange in the tetrahydrocyclopenta ring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported purity grades (e.g., 95% vs. 98%) from different suppliers?
- Perform independent validation using orthogonal methods:
- Elemental analysis to verify carbon/nitrogen ratios .
- Mass spectrometry (HRMS) to detect trace impurities like de-methylated byproducts .
Q. What experimental controls are critical when studying this compound’s biological activity as a P2Y12 receptor intermediate?
- Include enantiomeric controls (e.g., 3aR,4R,6S,6aS isomer) to confirm activity is stereospecific .
- Use radiolabeled analogs (e.g., ^14C at the vinyl group) to track metabolic transformations in vitro .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Purity Assessment
| Method | Target Parameter | Acceptable Range | Reference |
|---|---|---|---|
| HPLC-UV/ELSD | Purity (area%) | ≥98% | |
| Karl Fischer | Water content | ≤0.1% w/w | |
| HRMS | Molecular ion accuracy | ±2 ppm |
Q. Table 2. Stability Under Environmental Conditions
| Condition | Degradation Pathway | Half-Life (25°C) | Mitigation Strategy |
|---|---|---|---|
| Aqueous (pH 7) | Hydrolysis of dioxolane | 48 hours | Store anhydrous |
| UV light | Vinyl group oxidation | 6 hours | Amber glass storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
